Gliadin peptide A (206-217)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

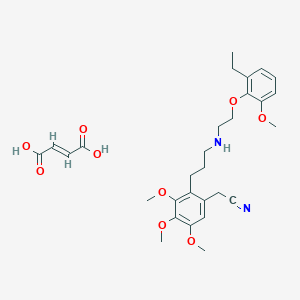

Gliadin peptide A (206-217) is a small peptide derived from gluten, a protein found in wheat, rye, and barley. This peptide has been of particular interest to researchers due to its potential role in the development of celiac disease, an autoimmune disorder triggered by the ingestion of gluten in genetically susceptible individuals. In

Aplicaciones Científicas De Investigación

Gliadin peptide A (Gliadin peptide A (206-217)) has been widely used in research to investigate the mechanisms underlying celiac disease. It has been shown to induce an immune response in individuals with celiac disease, leading to the production of antibodies against the peptide. Researchers have used these antibodies to develop diagnostic tests for celiac disease and to study the role of the peptide in the disease process.

Mecanismo De Acción

Gliadin peptide A (Gliadin peptide A (206-217)) is believed to trigger an immune response in individuals with celiac disease by binding to a specific receptor on the surface of immune cells called HLA-DQ2. This binding leads to the activation of T cells, which then attack the intestinal lining, leading to the symptoms of celiac disease.

Efectos Bioquímicos Y Fisiológicos

Gliadin peptide A (Gliadin peptide A (206-217)) has been shown to have a number of biochemical and physiological effects on the body. It can induce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which can contribute to the inflammation seen in celiac disease. It can also increase intestinal permeability, allowing larger molecules to pass through the intestinal lining and potentially trigger an immune response.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using gliadin peptide A (Gliadin peptide A (206-217)) in lab experiments is that it is a well-characterized peptide with a known sequence and structure. This makes it easier to design experiments and interpret results. However, one limitation is that it is only one of many peptides found in gluten, and its role in celiac disease may be influenced by other peptides and proteins.

Direcciones Futuras

There are many future directions for research on gliadin peptide A (Gliadin peptide A (206-217)). One area of interest is the development of therapeutic interventions for celiac disease that target the peptide or its receptor. Another area of research is the development of better diagnostic tests for celiac disease, which could help identify individuals at risk for the disease earlier. Finally, researchers are interested in understanding the role of gliadin peptide A (Gliadin peptide A (206-217)) in non-celiac gluten sensitivity, a condition characterized by similar symptoms to celiac disease but without the autoimmune component.

Métodos De Síntesis

Gliadin peptide A (Gliadin peptide A (206-217)) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC).

Propiedades

Número CAS |

115288-29-4 |

|---|---|

Nombre del producto |

Gliadin peptide A (206-217) |

Fórmula molecular |

C55H87N19O19 |

Peso molecular |

1318.4 g/mol |

Nombre IUPAC |

(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C55H87N19O19/c1-27(2)20-29(56)45(83)64-23-43(81)66-30(12-15-39(57)77)46(84)65-24-44(82)67-36(25-75)50(88)71-34(21-28-8-4-3-5-9-28)49(87)70-33(10-6-18-63-55(61)62)53(91)74-19-7-11-38(74)52(90)73-37(26-76)51(89)69-31(13-16-40(58)78)47(85)68-32(14-17-41(59)79)48(86)72-35(54(92)93)22-42(60)80/h3-5,8-9,27,29-38,75-76H,6-7,10-26,56H2,1-2H3,(H2,57,77)(H2,58,78)(H2,59,79)(H2,60,80)(H,64,83)(H,65,84)(H,66,81)(H,67,82)(H,68,85)(H,69,89)(H,70,87)(H,71,88)(H,72,86)(H,73,90)(H,92,93)(H4,61,62,63)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |

Clave InChI |

OZVVOATXJAQRMF-YRYMBYOHSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)N |

SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)N |

SMILES canónico |

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)N |

Secuencia |

LGQGSFRPSQQN |

Sinónimos |

A-gliadin peptide (206-217) gliadin peptide A (206-217) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-Aminoethyl(methyl)amino]propan-1-ol](/img/structure/B53327.png)

![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone](/img/structure/B53333.png)

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B53346.png)

![2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B53348.png)